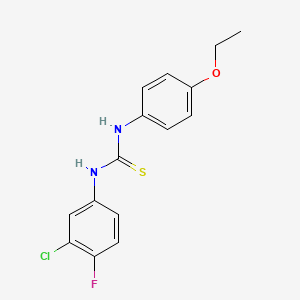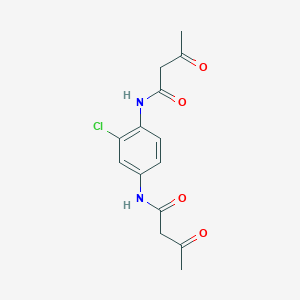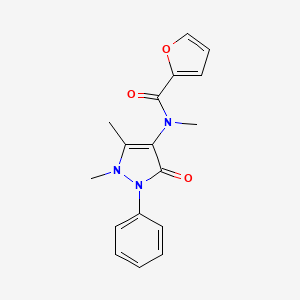
N-(3-chloro-4-fluorophenyl)-N'-(4-ethoxyphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-fluorophenyl)-N'-(4-ethoxyphenyl)thiourea (CFET) is a chemical compound that has been widely studied for its potential applications in scientific research. CFET is a thiourea derivative that has shown promising results in various fields of biomedical research, including cancer treatment, anti-inflammatory therapy, and neuroprotection.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-N'-(4-ethoxyphenyl)thiourea is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. In cancer cells, N-(3-chloro-4-fluorophenyl)-N'-(4-ethoxyphenyl)thiourea has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. N-(3-chloro-4-fluorophenyl)-N'-(4-ethoxyphenyl)thiourea has also been shown to inhibit the activity of the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.
Biochemical and physiological effects:
N-(3-chloro-4-fluorophenyl)-N'-(4-ethoxyphenyl)thiourea has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(3-chloro-4-fluorophenyl)-N'-(4-ethoxyphenyl)thiourea has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. Inflammatory cytokine production has also been shown to be inhibited by N-(3-chloro-4-fluorophenyl)-N'-(4-ethoxyphenyl)thiourea, leading to a reduction in inflammation. Additionally, N-(3-chloro-4-fluorophenyl)-N'-(4-ethoxyphenyl)thiourea has been shown to protect against oxidative stress-induced neuronal damage, leading to potential neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-chloro-4-fluorophenyl)-N'-(4-ethoxyphenyl)thiourea in lab experiments is its ability to inhibit the growth of various cancer cell lines, making it a potentially useful tool for cancer research. N-(3-chloro-4-fluorophenyl)-N'-(4-ethoxyphenyl)thiourea has also been shown to have anti-inflammatory and neuroprotective effects, making it a potentially useful tool for research in those areas. However, one limitation of using N-(3-chloro-4-fluorophenyl)-N'-(4-ethoxyphenyl)thiourea in lab experiments is its potential toxicity, as it has been shown to be toxic to some normal cells at high concentrations.
Future Directions
There are several potential future directions for research on N-(3-chloro-4-fluorophenyl)-N'-(4-ethoxyphenyl)thiourea. One area of interest is the development of N-(3-chloro-4-fluorophenyl)-N'-(4-ethoxyphenyl)thiourea derivatives with improved potency and selectivity for cancer cells. Another area of interest is the investigation of N-(3-chloro-4-fluorophenyl)-N'-(4-ethoxyphenyl)thiourea's potential as a therapeutic agent for inflammatory and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of N-(3-chloro-4-fluorophenyl)-N'-(4-ethoxyphenyl)thiourea and its potential side effects.
Synthesis Methods
N-(3-chloro-4-fluorophenyl)-N'-(4-ethoxyphenyl)thiourea can be synthesized using various methods, including the reaction of 3-chloro-4-fluoroaniline and 4-ethoxybenzoyl isothiocyanate in the presence of a base. The reaction yields N-(3-chloro-4-fluorophenyl)-N'-(4-ethoxyphenyl)thiourea as a white crystalline solid with a melting point of 168-170°C.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-N'-(4-ethoxyphenyl)thiourea has been studied extensively for its potential applications in scientific research. In cancer research, N-(3-chloro-4-fluorophenyl)-N'-(4-ethoxyphenyl)thiourea has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-(3-chloro-4-fluorophenyl)-N'-(4-ethoxyphenyl)thiourea has also been studied for its potential anti-inflammatory effects, as it has been shown to inhibit the production of inflammatory cytokines in vitro. Additionally, N-(3-chloro-4-fluorophenyl)-N'-(4-ethoxyphenyl)thiourea has been studied for its neuroprotective effects, as it has been shown to protect against oxidative stress-induced neuronal damage.
properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(4-ethoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2OS/c1-2-20-12-6-3-10(4-7-12)18-15(21)19-11-5-8-14(17)13(16)9-11/h3-9H,2H2,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZQQTXWVFOYJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-fluorophenyl)-3-(4-ethoxyphenyl)thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-benzyl-4-[(2-chlorophenoxy)acetyl]piperazine](/img/structure/B5728144.png)



![N-[4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B5728158.png)
![5-amino-2-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2H-1,2,3-triazole-4-carbonitrile](/img/structure/B5728162.png)


![3-{[(cinnamoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5728196.png)
![2-[benzyl(4-chlorobenzyl)amino]ethanol](/img/structure/B5728217.png)
